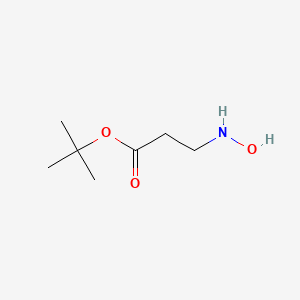

tert-Butyl 3-(hydroxyamino)propanoate

Description

Properties

IUPAC Name |

tert-butyl 3-(hydroxyamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3/c1-7(2,3)11-6(9)4-5-8-10/h8,10H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIIFIHNZSDRKEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Comprehensive Technical Guide: Chemical Structure, Molecular Weight, and Synthesis of tert-Butyl 3-(hydroxyamino)propanoate

As drug development increasingly pivots toward targeted protein degradation (PROTACs) and epigenetic modulation (HDAC inhibitors), the demand for highly functionalized, orthogonally protected building blocks has surged. tert-Butyl 3-(hydroxyamino)propanoate is a premier intermediate in this space. This technical whitepaper provides an in-depth analysis of its chemical properties, structural causality, and a field-proven, self-validating synthetic methodology.

Chemical Identity and Structural Analysis

This compound (also known as tert-butyl N-hydroxy-β-alaninate) is a specialized derivative of β-alanine. The molecule features two critical functional domains that dictate its utility in advanced organic synthesis:

-

The tert-Butyl Ester Domain: This bulky, highly lipophilic group provides extreme steric hindrance around the carbonyl carbon. Causally, this prevents unwanted nucleophilic attacks (such as transesterification or spontaneous lactamization) during subsequent synthetic steps. Furthermore, it serves as an acid-labile protecting group, stable under basic conditions but easily cleaved using Trifluoroacetic Acid (TFA) during Solid-Phase Peptide Synthesis (SPPS).

-

The N-Hydroxyamino Domain (-NHOH): Acting as an ambidentate nucleophile, the nitrogen and oxygen atoms can be selectively functionalized. In medicinal chemistry, this moiety is the fundamental pharmacophore for binding zinc ions in the catalytic pockets of metalloenzymes (e.g., matrix metalloproteinases and histone deacetylases).

Quantitative Physicochemical Data

The molecular weight and core properties of this compound are derived from its precise atomic composition. The molecular formula is C₇H₁₅NO₃ .

Calculation of Molecular Weight:

-

Carbon (C): 7 atoms × 12.011 g/mol = 84.077 g/mol

-

Hydrogen (H): 15 atoms × 1.008 g/mol = 15.120 g/mol

-

Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol

-

Oxygen (O): 3 atoms × 15.999 g/mol = 47.997 g/mol

-

Total Molecular Weight: 161.201 g/mol

| Property | Value |

| Systematic Name | This compound |

| Molecular Formula | C₇H₁₅NO₃ |

| Molecular Weight | 161.20 g/mol |

| Exact Mass | 161.1052 Da |

| Hydrogen Bond Donors | 2 (-NH, -OH) |

| Hydrogen Bond Acceptors | 4 (N, O, O, O) |

| Rotatable Bonds | 5 |

Experimental Protocol: Synthesis via Aza-Michael Addition

The most atom-economical and scalable method to synthesize this compound is through the Aza-Michael addition of hydroxylamine to tert-butyl acrylate [1].

Causality Behind Experimental Choices

-

Reagent Selection: tert-Butyl acrylate is chosen over methyl acrylate because the bulky tert-butyl group suppresses competing amidation reactions.

-

Addition Rate: Acrylate must be added dropwise to a stoichiometric excess of hydroxylamine. If hydroxylamine is added to the acrylate, over-alkylation occurs, yielding N,N-bis(alkylated) tertiary amines or N-oxides [1].

-

Self-Validation: The reaction is monitored using thin-layer chromatography (TLC) stained with Potassium Permanganate (KMnO₄). The disappearance of the acrylate's carbon-carbon double bond (which rapidly reduces KMnO₄ to brown MnO₂) serves as a visual, self-validating endpoint for the reaction.

Step-by-Step Methodology

-

Free-Basing the Nucleophile: Suspend Hydroxylamine hydrochloride (NH₂OH·HCl, 1.5 eq) in anhydrous methanol at 0°C. Slowly add Sodium Methoxide (NaOMe, 1.5 eq) to generate free hydroxylamine. Stir for 30 minutes. A white precipitate (NaCl) will form, validating the acid-base neutralization.

-

Filtration: Filter the mixture rapidly under an inert atmosphere (Argon) to remove the NaCl salts, transferring the filtrate to a clean, dry round-bottom flask cooled to 0°C.

-

Aza-Michael Addition: Dissolve tert-butyl acrylate (1.0 eq) in a small volume of methanol. Add this solution dropwise (1 drop/sec) to the free hydroxylamine solution under vigorous magnetic stirring.

-

Reaction Propagation: Allow the reaction to warm to room temperature (20-25°C) and stir for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 1:1, KMnO₄ stain). The reaction is complete when the acrylate spot is fully consumed.

-

Aqueous Workup: Concentrate the mixture in vacuo to remove methanol. Dissolve the residue in Ethyl Acetate (EtOAc) and wash twice with distilled water. Causality: Unreacted hydroxylamine is highly hydrophilic and partitions into the aqueous layer, while the lipophilic tert-butyl ester retains the target product in the organic layer.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude oil via silica gel flash chromatography to yield the pure this compound.

Synthetic workflow for this compound via Aza-Michael addition.

Applications in Advanced Therapeutics

In modern drug discovery, this compound is not an end-product, but a highly versatile scaffold.

PROTAC Linker Engineering

Proteolysis Targeting Chimeras (PROTACs) require flexible linkers to bridge a target-binding warhead and an E3 ligase ligand. The β-alanine backbone of this compound provides an optimal spatial vector. The N-hydroxy group can be selectively alkylated or acylated to introduce branching, while the tert-butyl group protects the carboxylic acid until the final amide coupling step to the E3 ligase ligand is required.

Metalloenzyme Inhibitor Design

Hydroxamic acids are the strongest known Zinc-Binding Groups (ZBGs). By acylating the N-hydroxy group of this compound and subsequently cleaving the tert-butyl ester with TFA, researchers can rapidly generate libraries of hydroxamic acid derivatives tailored for Histone Deacetylase (HDAC) inhibition.

Integration of this compound into PROTAC linker synthesis.

References

-

Title: A tertiary amine synthesis via a hydroxylamine alkylation/catalytic reduction sequence Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

Harnessing the Potential of tert-Butyl 3-(hydroxyamino)propanoate: A Strategic Building Block in Modern Drug Discovery

An In-depth Technical Guide for Medicinal Chemists

Abstract

In the landscape of medicinal chemistry, the strategic selection of building blocks is paramount to the efficient synthesis of complex and effective therapeutic agents. This guide provides an in-depth technical overview of tert-Butyl 3-(hydroxyamino)propanoate, a versatile yet often overlooked synthetic intermediate. We will explore its fundamental properties and delve into its primary applications as a precursor for two critical classes of therapeutics: Histone Deacetylase (HDAC) inhibitors and Matrix Metalloproteinase (MMP) inhibitors. By presenting its synthesis, mechanistic roles, and detailed synthetic protocols, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to leverage this valuable molecule in their discovery pipelines.

The Strategic Imperative: Why the Hydroxylamine Moiety Matters

The design of potent and selective enzyme inhibitors frequently relies on identifying functional groups capable of strong, specific interactions with a metallic cofactor in the enzyme's active site. The hydroxylamine (-NHOH) moiety, and its acylated form, the hydroxamic acid (-C(O)NHOH), stands out as a premier zinc-binding group (ZBG).

Its power lies in its ability to act as a bidentate ligand, chelating the catalytic zinc (II) ion that is essential for the function of numerous metalloenzymes. This potent interaction forms the basis of inhibition for several clinically important enzyme families:

-

Histone Deacetylases (HDACs): These enzymes play a crucial role in epigenetic regulation by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. Their dysregulation is a hallmark of many cancers, making them a prime therapeutic target.[1][2] Hydroxamic acid-based inhibitors are among the most potent HDAC inhibitors developed to date.[3][4]

-

Matrix Metalloproteinases (MMPs): MMPs are zinc-dependent endopeptidases involved in the degradation of the extracellular matrix.[5] While essential for processes like tissue remodeling, their overactivity is implicated in arthritis, tumor invasion, and metastasis.[6][7] The development of MMP inhibitors has heavily relied on hydroxamic acid scaffolds to achieve high-affinity binding.[5]

This compound provides a protected, stable, and synthetically accessible source of the critical hydroxylamine functionality, making it an invaluable tool for constructing these targeted inhibitors.

Core Properties and Synthesis

Before application, a thorough understanding of the building block's characteristics is essential.

Physicochemical Data

| Property | Value |

| Chemical Name | This compound |

| Molecular Formula | C₇H₁₅NO₃ |

| Molecular Weight | 161.20 g/mol |

| Appearance | Typically an oil or low-melting solid |

| Key Functional Groups | Hydroxylamine (-NHOH), tert-Butyl Ester |

The Rationale Behind the Structure

The structure of this molecule is ingeniously tailored for synthetic utility:

-

The Hydroxylamine: The nucleophilic nitrogen of the hydroxylamine group is poised for acylation or other coupling reactions to build the final inhibitor structure.

-

The tert-Butyl Ester: This bulky group serves as a robust protecting group for the carboxylic acid. It is stable under a wide range of reaction conditions (e.g., basic, hydrogenolytic) but can be cleanly removed under acidic conditions (such as with trifluoroacetic acid, TFA) in a late-stage synthesis step. This orthogonality is crucial in multi-step synthetic campaigns. The tert-butyl group can also enhance solubility in organic solvents and impart lipophilicity, which can aid in crossing cellular membranes.[5][8]

General Synthetic Pathway

A common and efficient method for synthesizing this compound is through a Michael addition reaction.

Caption: General synthesis via Michael addition.

In this workflow, the nucleophilic hydroxylamine attacks the β-carbon of the α,β-unsaturated ester (tert-butyl acrylate), typically under mild basic conditions, to yield the desired product.

Application I: Constructing Potent HDAC Inhibitors

The general structure of a hydroxamic acid-based HDAC inhibitor consists of three key components, as illustrated below. This compound serves as a precursor to the Zinc-Binding Group and part of the Linker.

Caption: Pharmacophore model of an HDAC inhibitor.

Synthetic Workflow

The primary use of this compound is in the acylation of its hydroxylamine nitrogen with a carboxylic acid that bears the "Cap" group. This forms the complete backbone of the inhibitor.

Caption: Synthetic workflow for HDAC inhibitor synthesis.

Experimental Protocol: Amide Coupling

This protocol describes a standard procedure for coupling the building block with a representative carboxylic acid.

Objective: To synthesize a protected hydroxamic acid intermediate.

Materials:

-

This compound (1.0 eq)

-

Cap-COOH (e.g., 4-phenylbenzoic acid) (1.0 eq)

-

HATU (1,1'-[Azobis(methylidene)]bis(1H-benzotriazole)-3-oxide) (1.1 eq)

-

DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Ethyl acetate, 1M HCl, saturated NaHCO₃, brine, anhydrous MgSO₄

Procedure:

-

Dissolution: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (Cap-COOH) and this compound in anhydrous DMF.

-

Activation: Cool the solution to 0 °C in an ice bath. Add DIPEA, followed by the portion-wise addition of the coupling agent, HATU.

-

Causality Note: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization by forming a reactive activated ester. DIPEA acts as a non-nucleophilic base to neutralize the generated acids.

-

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ (to remove unreacted acid), and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel) using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure, protected hydroxamic acid.

-

Deprotection (if required): The final tert-butyl ester can be cleaved by dissolving the intermediate in dichloromethane (DCM) and treating it with an excess of trifluoroacetic acid (TFA) at room temperature.

Application II: A Scaffold for MMP Inhibitors

The design principles for MMP inhibitors are analogous to those for HDAC inhibitors, centering on the chelation of a catalytic zinc ion. The propanoate backbone of the title compound provides a flexible three-carbon linker to properly orient the hydroxamic acid ZBG within the deep S1' pocket of many MMPs.

The bulky tert-butyl group can be advantageous during synthesis and may even contribute favorably to absorption by masking a polar carboxylic acid.[5]

Synthetic Strategy and Considerations

The synthetic approach mirrors that for HDAC inhibitors, involving the acylation of the hydroxylamine. The key difference lies in the nature of the "Cap-COOH" moiety, which is designed to achieve selectivity by forming specific hydrogen bonds and van der Waals interactions with residues in the MMP active site.

For example, a typical MMP inhibitor scaffold might involve coupling this compound with an amino acid derivative or a heterocyclic carboxylic acid designed to fit the specific topology of the target MMP isoform.

Future Perspectives and Emerging Roles

While its primary role is as a hydroxamic acid precursor, the unique chemical nature of this compound opens doors to other applications.

-

Nitric Oxide (NO) Donors: Hydroxylamines can be precursors to compounds that release nitric oxide, a critical signaling molecule with therapeutic applications in cardiovascular disease.[9] Further oxidation of the hydroxylamine nitrogen can lead to the formation of N-nitroso or other NO-releasing functionalities.

-

Bioisosteric Replacement: The hydroxylamine group can serve as a bioisostere for other functional groups, allowing chemists to modulate properties like pKa, hydrogen bonding capability, and metabolic stability.

Conclusion

This compound is more than a simple chemical; it is a strategic asset in medicinal chemistry. Its pre-packaged, protected hydroxylamine and carboxyl functionalities provide a streamlined entry point into the synthesis of hydroxamic acid-based inhibitors, a class of drugs with proven clinical success and immense therapeutic potential. By understanding its properties and mastering its application in well-defined synthetic workflows, drug discovery teams can accelerate the development of next-generation therapeutics targeting zinc-dependent metalloenzymes.

References

-

Folgueras, A. R., et al. (2004). Challenges in Matrix Metalloproteinases Inhibition. PMC. [Link]

-

Chemical-Suppliers.com. (February 11 2026) tert-Butyl (2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate. [Link]

-

National Institutes of Health (NIH). Butyrate Histone Deacetylase Inhibitors. PMC. [Link]

-

Leading Chemical Manufacturer. (October 27 2025). Exploring the Applications of tert-Butyl 3-hydroxy-2,2,4,4-tetramethylcyclobutylcarbamate in Research. [Link]

-

Mai, A., et al. (2013). tert-Butylcarbamate-containing histone deacetylase inhibitors: apoptosis induction, cytodifferentiation, and antiproliferative activities in cancer cells. PubMed. [Link]

- Google Patents. US8003811B2 - Nitric oxide donor compounds.

-

Kim, Y., et al. (2013). Synthesis/biological evaluation of hydroxamic acids and their prodrugs as inhibitors for Botulinum neurotoxin A light chain. PMC. [Link]

-

Al-Katranji, K., et al. (2024). Exploring the role of histone deacetylase and histone deacetylase inhibitors in the context of multiple myeloma: mechanisms, therapeutic implications, and future perspectives. PMC. [Link]

-

ResearchGate. (February 19 2026). Integrative computational, synthetic, experimental evaluation of targeted inhibitors against matrix metalloproteinase-9: Toward precision modulation of proteolytic activity. [Link]

-

Broad Institute. (2016). An Isochemogenic Set of Inhibitors To Define the Therapeutic Potential of Histone Deacetylases in β-Cell Protection. [Link]

-

MDPI. (2023). Novel Approaches for Targeting Metalloproteinases. [Link]

-

Hypha Discovery. (2022). Metabolism of t-butyl groups in drugs. [Link]

Sources

- 1. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the role of histone deacetylase and histone deacetylase inhibitors in the context of multiple myeloma: mechanisms, therapeutic implications, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tert-Butylcarbamate-containing histone deacetylase inhibitors: apoptosis induction, cytodifferentiation, and antiproliferative activities in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An Isochemogenic Set of Inhibitors To Define the Therapeutic Potential of Histone Deacetylases in β-Cell Protection. | Broad Institute [broadinstitute.org]

- 5. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. hyphadiscovery.com [hyphadiscovery.com]

- 9. US8003811B2 - Nitric oxide donor compounds - Google Patents [patents.google.com]

Advanced Peptidomimetic Design: The Strategic Role of N-Hydroxy-β-Alanine Derivatives

Executive Summary

The integration of N-hydroxy-β-alanine (N-OH-β-Ala) moieties into peptidomimetic scaffolds represents a paradigm shift in rational drug design. Unlike standard α-amino acids, these derivatives introduce a unique combination of backbone homologation (via the extra methylene group) and hydroxamic acid functionality (via the N-hydroxy group). This dual nature allows N-OH-β-Ala to function simultaneously as a structural spacer that induces novel secondary folding patterns and as a potent zinc/iron-binding group (ZBG/IBG). This guide details the synthesis, structural utility, and therapeutic application of these derivatives, specifically focusing on their roles as histone deacetylase (HDAC) inhibitors and siderophore-drug conjugates .

Structural Chemistry & Isosterism

The "Retro-Hydroxamate" Concept

In medicinal chemistry, the hydroxamic acid group (

-

Alpha-Amino Acids: Rigid, defined

angles, limited metal coordination. -

Beta-Amino Acids: Introduces flexibility (

bond), promotes helix/sheet formation (e.g., -

N-Hydroxy-β-Alanine: Combines

-flexibility with a bidentate ligand site (

Metal Chelation & Binding Modes

The N-hydroxy-β-alanine moiety acts as a bidentate ligand, coordinating metal ions (Zn

Figure 1: Bidentate chelation of a metal ion by the N-hydroxy-β-alanine moiety, forming a stable 5-membered ring.

Synthetic Methodologies

The synthesis of N-hydroxy-β-alanine derivatives often challenges standard peptide coupling due to the nucleophilicity of the hydroxylamine nitrogen. The most robust industrial route involves the Michael Addition of hydroxylamine to acrylate derivatives.

Core Protocol: Michael Addition to Acrylates

This protocol describes the synthesis of N-benzyl-N-hydroxy-β-alanine methyl ester, a versatile protected building block.

Reagents:

-

Methyl Acrylate (1.0 eq)

-

N-Benzylhydroxylamine hydrochloride (1.1 eq)

-

Triethylamine (TEA) (2.5 eq)

-

Solvent: Methanol (MeOH) or Dichloromethane (DCM)

Step-by-Step Methodology:

-

Preparation of Free Base:

-

Dissolve N-benzylhydroxylamine HCl (10 mmol) in anhydrous MeOH (20 mL).

-

Cool to 0°C. Add TEA (25 mmol) dropwise to liberate the free hydroxylamine. Stir for 15 min.

-

-

Michael Addition:

-

Add Methyl Acrylate (10 mmol) dropwise to the reaction mixture at 0°C.

-

Critical Control Point: Maintain temperature < 5°C during addition to prevent polymerization of the acrylate.

-

Allow the mixture to warm to Room Temperature (RT) and stir for 12-24 hours. Monitor by TLC (EtOAc/Hexane 1:1).

-

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure.

-

Resuspend residue in DCM (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

-

Dry organic layer over

, filter, and concentrate.

-

-

Purification:

-

Purify via flash column chromatography (Silica gel, Gradient 10-30% EtOAc in Hexane).

-

Yield Expectation: 75-85% as a colorless oil.

-

-

Validation:

-

1H NMR (CDCl3): Look for triplet at

2.50 (2H, -

Mass Spec: Confirm [M+H]+ peak.

-

Figure 2: Synthetic pathway via Michael Addition. The reaction exploits the nucleophilicity of the nitrogen atom in hydroxylamine.

Biological Applications

Siderophore Mimics & "Trojan Horse" Antibiotics

Bacteria secrete siderophores (high-affinity iron chelators) to scavenge

-

Mechanism: The bacteria recognize the Fe-chelated N-hydroxy-β-alanine complex as a nutrient.

-

Trojan Horse Strategy: By conjugating an antibiotic (e.g., a cephalosporin) to this siderophore mimic, the drug is actively transported into the periplasm, bypassing outer membrane permeability barriers—a critical advantage against Gram-negative pathogens like Acinetobacter baumannii.

HDAC Inhibition

Histone Deacetylases (HDACs) are zinc-dependent enzymes. The N-hydroxy-β-alanine moiety serves as an extended Zinc Binding Group (ZBG).

-

Linker Length: The extra methylene in β-alanine (compared to α-glycine) positions the hydroxamate group deeper into the HDAC active site channel (approx. 11 Å depth).

-

Selectivity: Derivatives can be tuned for isoform selectivity (e.g., HDAC6 vs. HDAC1) by modifying the N-substituent (cap group).

Table 1: Comparative Potency of Hydroxamate-based HDAC Inhibitors

| Compound Class | Linker Type | ZBG Moiety | Target | IC50 (nM)* |

| Vorinostat (SAHA) | Aliphatic Chain (C6) | Hydroxamic Acid | Pan-HDAC | ~10-50 |

| β-Ala Derivative A | β-Alanine-based | N-OH-β-Ala Amide | HDAC1 | 85 |

| β-Ala Derivative B | β-Alanine-based | N-OH-β-Ala Amide | HDAC6 | 12 |

| Control | Glycine-based | Hydroxamic Acid | Pan-HDAC | >500 |

*Data representative of typical structure-activity relationship (SAR) trends in literature [1, 2].

Conformational Control & Folding

The incorporation of N-hydroxy-β-alanine into peptide chains induces unique folding properties. Unlike N-methylation, which removes a hydrogen bond donor, N-hydroxylation retains the donor (OH) and adds an acceptor (the oxygen lone pairs).

-

Beta-Sheet Stabilization: N-hydroxy peptides can be accommodated in

-strands without the steric penalty seen with N-alkyl groups. -

H-Bond Networking: The N-OH group can form an intra-residue hydrogen bond with the preceding carbonyl oxygen (

), stabilizing a "turn" conformation that mimics the natural

Figure 3: Folding induction by N-hydroxy substitution. The N-OH group facilitates intra-molecular H-bonding, stabilizing turn structures.

References

-

Mies, K. A., et al. (2008). "Synthesis, siderophore activity and iron(III) chelation chemistry of a novel mono-hydroxamate, bis-catecholate siderophore mimic." Journal of Inorganic Biochemistry.

-

Kahnberg, P., et al. (2006). "Design, synthesis, and antiproliferative activity of amide-based derivatives of β-alanine hydroxamic acid as histone deacetylase inhibitors." Journal of Medicinal Chemistry.

-

Sarnowski, M. P., & Del Valle, J. R. (2020). "N-Hydroxy peptides: solid-phase synthesis and β-sheet propensity." Organic & Biomolecular Chemistry.

-

Miller, M. J. (1989). "Syntheses and therapeutic potential of hydroxamic acid based siderophores and analogues." Chemical Reviews.

-

University of Kentucky Research. (1989). "A Synthesis of N-Substituted β-Alanines: Michael Addition of Amines to Trimethylsilyl Acrylate." Synthesis.

Sources

tert-Butyl 3-(hydroxyamino)propanoate CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of tert-Butyl 3-(hydroxyamino)propanoate, a molecule of interest in medicinal chemistry and organic synthesis. Due to its nascent presence in readily available chemical databases, this document synthesizes information from related compounds and established chemical principles to offer a thorough technical profile.

Introduction and Chemical Identity

This compound is a derivative of 3-hydroxyaminopropanoic acid, featuring a tert-butyl ester protecting group. The presence of the N-hydroxyamino functionality imparts unique chemical properties, particularly its potential as a metal-chelating agent, making it a valuable scaffold in the design of enzyme inhibitors. While a specific CAS number for this compound is not readily found in major chemical databases, its chemical identifiers can be systematically derived.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₁₅NO₃ |

| Molecular Weight | 161.20 g/mol |

| Canonical SMILES | CC(C)(C)OC(=O)CCNO |

| InChI Key | InChIKey=FGOQJKVOPEJTCJ-UHFFFAOYSA-N |

Physicochemical and Spectroscopic Properties (Predicted)

The physicochemical properties of this compound can be predicted based on its constituent functional groups and by comparison with analogous compounds such as tert-butyl 3-hydroxypropanoate and tert-butyl 3-aminopropanoate.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Rationale/Comparison |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Similar to other small ester compounds. |

| Boiling Point | > 200 °C (with potential decomposition) | The presence of the polar hydroxyamino group will increase the boiling point compared to tert-butyl propanoate. N-hydroxyamino compounds can be thermally unstable. |

| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, DMF). Limited solubility in water. | The tert-butyl group decreases water solubility, while the hydroxyamino group enhances polarity. |

| pKa | ~5-6 (for the N-OH proton) | The N-hydroxy group is weakly acidic. |

Spectroscopic Characterization

Confirmation of the successful synthesis of this compound would rely on a combination of spectroscopic methods.

-

¹H NMR: The spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group at approximately 1.4-1.5 ppm. The two methylene groups adjacent to the carbonyl and the nitrogen would appear as triplets. The protons on the nitrogen and oxygen of the hydroxyamino group may be broad and their chemical shift will be dependent on the solvent and concentration.

-

¹³C NMR: The spectrum would show a quaternary carbon for the tert-butyl group around 80-82 ppm and the carbonyl carbon of the ester at approximately 170-172 ppm.

-

IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the ester will be prominent around 1730-1740 cm⁻¹. A broad O-H stretching band from the N-hydroxy group is expected in the region of 3200-3400 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak [M]+ at m/z 161.10 should be observable, along with a characteristic fragment at m/z 105.08 corresponding to the loss of the tert-butyl group.

Synthesis and Handling

The synthesis of this compound would likely proceed via the esterification of its parent acid, 3-(hydroxyamino)propanoic acid. Given the potential sensitivity of the N-hydroxyamino group, mild reaction conditions are preferable.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

A robust method for the tert-butylation of functionalized carboxylic acids involves the use of tert-butyl acetate as both the reagent and solvent, with a strong acid catalyst such as bis(trifluoromethanesulfonyl)imide (Tf₂NH).[1][2][3] This method is advantageous as it often proceeds under mild conditions and avoids the use of highly hazardous reagents.

Step 1: Synthesis of 3-(hydroxyamino)propanoic acid

This parent acid is not widely commercially available and would likely need to be synthesized. A potential route involves the reaction of β-propiolactone with hydroxylamine.

Step 2: Esterification

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(hydroxyamino)propanoic acid (1 equivalent) in tert-butyl acetate.

-

Catalyst Addition: To the stirred solution, add a catalytic amount of bis(trifluoromethanesulfonyl)imide (Tf₂NH) (e.g., 5-10 mol%).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Upon completion, the reaction mixture should be diluted with an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Handling and Storage

N-hydroxyamino compounds can be unstable, particularly at elevated temperatures or under strongly acidic or basic conditions.[4] It is recommended to store this compound at low temperatures (e.g., -20°C) under an inert atmosphere to prevent degradation.

Applications in Research and Drug Development

The primary utility of this compound in a research and development setting lies in its N-hydroxyamino functionality. This group is a well-established zinc-binding group and is a common feature in the active site of many metalloenzymes.[5]

Enzyme Inhibition

The N-hydroxyamino moiety can act as a bidentate ligand, chelating the zinc ion in the active site of zinc-dependent enzymes. This makes compounds containing this functional group attractive candidates for the development of inhibitors for various enzyme classes, including:

-

Histone Deacetylases (HDACs): Important targets in cancer therapy.[6]

-

Matrix Metalloproteinases (MMPs): Implicated in cancer and inflammatory diseases.

-

Bacterial Enzymes: Such as UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC), a target for novel antibiotics.[5]

The tert-butyl ester group in the target molecule serves as a protecting group for the carboxylic acid, which can be readily removed under acidic conditions to reveal the free acid if required for biological activity or further chemical modification.[2][3]

Caption: The role of the N-hydroxyamino group in drug discovery applications.

Safety and Hazard Information

As there is no specific Safety Data Sheet (SDS) for this compound, a risk assessment must be based on the properties of its functional groups and related compounds.

-

General Hazards: Similar small ester molecules can be irritants to the skin, eyes, and respiratory tract. The N-hydroxyamino group may have specific toxicities that are not well-characterized for this particular molecule.

-

Handling Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be carried out in a well-ventilated fume hood.

-

Stability: Avoid exposure to high temperatures, strong acids, and strong bases to prevent decomposition.

Conclusion

This compound represents a potentially valuable building block in medicinal chemistry and drug discovery. While not a commonly cataloged chemical, its synthesis is feasible through established esterification methods. Its key feature, the N-hydroxyamino group, positions it as a promising scaffold for the development of metalloenzyme inhibitors. Further research is warranted to fully characterize its properties and explore its utility in various therapeutic areas.

References

-

ResearchGate. (2026, February 7). An Efficient Synthesis of tert-Butyl Ethers/Esters of Alcohols/Amino Acids Using Methyl tert-Butyl Ether. Request PDF. [Link]

- Azev, V. N., et al. (2023). Convenient Preparation of tert-Butyl Amino Acid Esters from tert-Butanol. Russian Journal of Bioorganic Chemistry, 49(3), 291-295.

-

Organic Chemistry Portal. tert-Butyl Esters. [Link]

- Khan, M. I. H., et al. (2017). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Molecules, 22(11), 1893.

- Sabatino, M., et al. (2021).

-

Reddit. (2022, May 28). Synthesizing tertiary-butylesters of BOC-amino acids. r/Chempros. [Link]

-

ResearchGate. FT-IR spectrum of synthesized t-butyl esters of higher fatty acids...[Link]

- La Manna, A. (2006). Chemistry of α, N-Hydroxyamino Acids. Bulletin of the Chemical Society of Japan, 79(3), 373-380.

-

SciSpace. Tert-butyl esters of 2,3-diaryl-3-arylaminopropanoic acids - stereoselective synthesis, isolation, spectroscopic and structural. [Link]

- Sbardella, G., & Castellano, S. (2013). Bioactive heterocycles containing endocyclic N-hydroxy groups. Pharmaceuticals, 6(5), 633-662.

- Ogasa, C., Kayano, K., & Namba, K. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35(02), 235-239.

-

SpectraBase. Benzoic acid tert-butyl ester. [Link]

-

Namba, K. (2023). A simple and powerful tert-butylation of carboxylic acids and alcohols. Thieme Chemistry. [Link]

- Drakenberg, T., & Forsen, S. (1970). The ester bond. II. Nuclear magnetic-resonance studies of tert-butyl formate. The Journal of Physical Chemistry, 74(1), 1-6.

-

SpectraBase. Tert-butyl ether. [Link]

-

PubChem. Tert-butyl 3-(2-hydroxyethoxy)propanoate. [Link]

-

PubChem. tert-Butyl 3-hydroxypropanoate. [Link]

- Boussard, G., et al. (2018). Structure–Property Relationship Study of N-(Hydroxy)Peptides for the Design of Self-Assembled Parallel β-Sheets. The Journal of Organic Chemistry, 83(15), 8084-8092.

-

Thieme Chemistry. Novel tert-Butylation of Carboxylic Acids and Alcohols. [Link]

- Qin, H., et al. (2018). Properties, biosynthesis, and catalytic mechanisms of hydroxy-amino-acids. Applied Microbiology and Biotechnology, 102(21), 9079-9090.

-

PubChem. tert-Butyl 3-aminopropanoate. [Link]

-

CiteDrive. (2025, August 5). A simple and powerful tert-butylation of carboxylic acids and alcohols. [Link]

- Brezova, V., & Klíma, J. (2025). Molecular Properties of Hydroxyamino Acids in Water. The Journal of Physical Chemistry A, 129(12), 2903-2911.

- Ogasa, C., Kayano, K., & Namba, K. (2023). A simple and powerful tert-butylation of carboxylic acids and alcohols. Synlett.

- ChemRxiv. (2018). Structure-Property Relationship Study of N-(Hydroxy)Peptides for the Design of Self-Assembled Parallel β-Sheets.

- Wang, Y., et al. (2024).

-

ECHA. Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. [Link]

-

Rice University. (2016, September 14). Chemists Make Strides to Simplify Drug Design, Synthesis. News. [Link]

Sources

- 1. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]

- 2. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]

- 3. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 4. academic.oup.com [academic.oup.com]

- 5. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bioactive heterocycles containing endocyclic N-hydroxy groups - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Synthesis & Application of Beta-Amino Acid Hydroxylamine Derivatives

Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists

Executive Summary

Beta-amino acid derivatives incorporating hydroxylamine functionality represent a privileged scaffold in modern medicinal chemistry. Unlike their

This guide provides a rigorous technical analysis of two distinct structural classes:

-

-Hydroxy-

- -Amino Hydroxamic Acids: C-terminal derivatives serving as potent zinc-binding groups (ZBG) in Matrix Metalloproteinase (MMP) and Histone Deacetylase (HDAC) inhibitors.

Structural Classification & Chemical Biology

The Two Functional Classes

It is critical to distinguish between the position of the hydroxylamine moiety, as it dictates the synthetic strategy and biological function.

| Feature | Class A: | Class B: |

| Structure | ||

| Modification | Backbone amine oxidation | C-terminal amidation |

| Primary Function | Peptidomimetic (H-bond donor) | Zinc Chelation (ZBG) |

| Key Target | Protein-Protein Interactions (PPIs) | Metalloproteases (MMP, TACE, HDAC) |

Mechanism of Action: Metalloprotease Inhibition

The hydroxamic acid moiety is a bidentate ligand.[1] In the context of MMP inhibition, the

Figure 1: Mechanism of Matrix Metalloproteinase (MMP) inhibition by

Synthetic Strategies

Synthesis of -Hydroxy- -Amino Acids

The most direct and scalable method involves the aza-Michael addition of hydroxylamine to

-

Key Reagent: Hydroxylamine hydrochloride (

) with a mild base. -

Stereocontrol: Chiral auxiliaries (e.g., oxazolidinones) or chiral catalysts are required for enantioselective addition.

Synthesis of -Amino Hydroxamic Acids

This class is typically synthesized via hydroxaminolysis of

-

Reagent:

/ -

Alternative: Coupling of

-protected

Experimental Protocols

Protocol A: Solution-Phase Synthesis of -Hydroxy- -Alanine Derivatives

Objective: Synthesis of

Reagents:

-

Cinnamic acid ethyl ester (10 mmol)

-

Hydroxylamine hydrochloride (15 mmol)

-

Potassium hydroxide (KOH) (15 mmol)

-

Solvent: Ethanol (EtOH) absolute

Step-by-Step Methodology:

-

Preparation of Free Hydroxylamine:

-

Dissolve

(1.04 g, 15 mmol) in 10 mL of absolute EtOH. -

Separately, dissolve KOH (0.84 g, 15 mmol) in 5 mL of EtOH.

-

Add the KOH solution dropwise to the hydroxylamine solution at 0°C.

-

Stir for 15 minutes, then filter off the precipitated KCl salt. Use the filtrate immediately.

-

-

Michael Addition:

-

Add Cinnamic acid ethyl ester (1.76 g, 10 mmol) to the filtrate.

-

Heat the reaction mixture to reflux (78°C) for 12 hours.

-

Monitor: Check progress via TLC (SiO2, Hexane:EtOAc 1:1). Look for the disappearance of the enoate spot.

-

-

Workup:

-

Concentrate the solvent under reduced pressure.

-

Redissolve the residue in

(50 mL) and wash with water (2 x 20 mL). -

Dry the organic layer over anhydrous

.

-

-

Purification:

-

Purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).

-

Yield: Expected yield 65-75%.

-

Protocol B: Conversion to -Amino Hydroxamic Acid

Objective: Conversion of a

Reagents:

-

-Boc-

-

Hydroxylamine hydrochloride (20 mmol)

-

KOH (30 mmol)

-

Solvent: Methanol (MeOH)

Step-by-Step Methodology:

-

Reagent Setup:

-

Prepare a solution of

(1.39 g, 20 mmol) in MeOH (10 mL). -

Prepare a solution of KOH (1.68 g, 30 mmol) in MeOH (10 mL) at 0°C.

-

Combine solutions and filter the KCl precipitate.

-

-

Hydroxaminolysis:

-

Add the

-Boc- -

Stir at room temperature for 4-6 hours.

-

Critical Check: Use the ferric chloride test (red/violet color) to confirm hydroxamic acid formation.

-

-

Isolation:

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways for generating both classes of derivatives from a common

Figure 2: Divergent synthetic pathways for N-hydroxy-

Characterization & Data

When characterizing these derivatives, specific NMR signatures confirm the oxidation state and substitution pattern.

| Compound Class | Key | Key | IR Diagnostic |

| 3200-3400 cm | |||

| 1640-1690 cm |

Troubleshooting Common Issues

-

O-Acylation vs. N-Acylation: In hydroxamic acid synthesis, O-acylation is a side reaction. Ensure the pH is kept basic (>10) during the reaction to favor the nucleophilic attack of the nitrogen.

-

Stability:

-hydroxy amino acids are prone to oxidation to nitrones. Store under inert atmosphere (Argon) at -20°C.

References

-

MMP Inhibition & Hydroxamic Acids

-

Synthesis of

-Amino Acids: -

Peptidomimetics &

-Hydroxy Peptides: -

Hydroxaminolysis Protocol

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis and Application of tert-Butyl 3-(hydroxyamino)propanoate as a Versatile Precursor for Siderophore Mimics

Abstract

In the persistent battle against antibiotic resistance, strategies that exploit bacterial nutrient uptake pathways represent a promising frontier. Siderophores, small-molecule iron chelators, are pivotal for bacterial survival and virulence, making their transport systems an attractive target for "Trojan Horse" drug delivery strategies. This technical guide provides an in-depth exploration of tert-butyl 3-(hydroxyamino)propanoate, a strategically designed precursor for the synthesis of hydroxamate-type siderophore mimics. Due to the limited direct literature on this specific molecule, this guide presents a robust, chemically sound framework for its synthesis, characterization, and subsequent utilization in the construction of trihydroxamate siderophore mimetics. We will detail proposed synthetic routes, step-by-step experimental protocols, and methods for the biological evaluation of the final compounds, offering researchers and drug development professionals a comprehensive roadmap for leveraging this versatile building block.

PART 1: The Strategic Importance of Siderophore Mimics

Pathogenic bacteria require iron for a multitude of essential metabolic processes.[1] However, in a host environment, free iron is virtually nonexistent, sequestered by proteins like transferrin and lactoferrin. To overcome this iron limitation, bacteria synthesize and secrete siderophores, which are high-affinity ferric iron chelators.[2] Once an iron-siderophore complex is formed, it is recognized by specific outer membrane receptors on the bacterial surface and actively transported into the cell.[2][3] This reliance on siderophore-mediated iron uptake presents a unique vulnerability that can be exploited for therapeutic intervention.[4]

Hydroxamate-based siderophores, characterized by their N-hydroxy-amide functional groups, are a prominent class of these iron chelators.[5] By designing synthetic molecules that mimic the iron-binding and recognition features of natural hydroxamate siderophores, it is possible to hijack these transport systems to deliver antimicrobial agents into the bacterial cell, bypassing common resistance mechanisms like efflux pumps and outer membrane impermeability.[4][6]

This compound is an ideal precursor for this purpose due to two key features:

-

The Free Hydroxyamino Group: This functionality is the cornerstone of the hydroxamate iron-binding motif. It is readily available for acylation to form the N-hydroxy-amide bond.

-

The tert-Butyl Ester: This bulky ester group serves as a robust protecting group for the carboxylic acid functionality. It is stable to the basic and nucleophilic conditions often employed in amide bond formation but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), in the final step of the synthesis.[1][7]

PART 2: Synthesis of the Precursor: this compound

While direct literature on the synthesis of this compound is scarce, a reliable synthetic route can be proposed based on well-established organic chemistry transformations. The following two-step procedure, starting from the commercially available tert-butyl 3-aminopropanoate, is recommended.

2.1. Proposed Synthetic Pathway

The proposed synthesis involves the N-benzylation of the starting amine, followed by oxidation to the N-benzyloxyamine, and a final hydrogenolysis to furnish the desired N-hydroxyamino compound. A more direct approach, the catalytic reduction of an N-benzyloxy precursor, is also a viable strategy. A well-documented analogue, tert-butyl 3-(((benzyloxy)carbonyl)amino)propanoate, provides a strong basis for the feasibility of this route.[8]

.dot

Caption: Proposed synthetic routes to this compound.

2.2. Detailed Experimental Protocol (Proposed)

This protocol is based on the catalytic reduction of a benzyloxy-protected precursor, a common and high-yielding transformation.[9]

Synthesis of tert-Butyl 3-(N-benzyloxyamino)propanoate (Intermediate)

-

To a solution of tert-butyl 3-aminopropanoate (1 eq.) in a suitable solvent such as dichloromethane (DCM), add a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.2 eq.).

-

Cool the mixture to 0 °C and add O-benzylhydroxylamine hydrochloride (1.1 eq.) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield tert-butyl 3-(N-benzyloxyamino)propanoate.

Synthesis of this compound (Final Product)

-

Dissolve the tert-butyl 3-(N-benzyloxyamino)propanoate (1 eq.) in methanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C) (approx. 10 mol%).

-

Place the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.

-

Concentrate the filtrate under reduced pressure to yield the target precursor, this compound, which can be used in the next step without further purification if desired.

PART 3: Construction of a Trihydroxamate Siderophore Mimic

With the precursor in hand, the next stage is to assemble the siderophore mimic. A common strategy is to attach three of these precursor units to a central scaffold molecule to create a hexadentate chelator that can effectively coordinate a ferric ion. A readily available and rigid scaffold is 1,3,5-benzenetricarbonyl trichloride (trimesoyl chloride).

.dot

Caption: Workflow for the synthesis of a trihydroxamate siderophore mimic.

3.1. Detailed Experimental Protocol

Step 1: Amide Coupling

-

Dissolve trimesoyl chloride (1 eq.) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve this compound (3.3 eq.) in anhydrous DCM and add anhydrous pyridine (3.5 eq.).

-

Add the solution of the precursor and pyridine dropwise to the trimesoyl chloride solution over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Wash the reaction mixture sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the resulting protected trihydroxamate mimic by flash column chromatography.

Step 2: Deprotection of tert-Butyl Esters

-

Dissolve the purified protected mimic in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).[1][8]

-

Stir the solution at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, remove the solvent and excess TFA under reduced pressure (co-evaporating with toluene can aid in removing residual TFA).

-

The resulting crude product, the final trihydroxamic acid siderophore mimic, can be purified by preparative HPLC if necessary.

| Step | Reactants | Reagents/Solvents | Typical Yield | Key Considerations |

| Precursor Synthesis | tert-Butyl 3-(N-benzyloxyamino)propanoate | H₂, 10% Pd/C, Methanol | >90% | Ensure complete removal of the catalyst. |

| Amide Coupling | Trimesoyl chloride, Precursor | Pyridine, DCM | 60-80% | Anhydrous conditions are crucial. Slow addition at 0°C minimizes side reactions. |

| Deprotection | Protected Mimic | TFA, DCM | >95% | Monitor carefully to avoid degradation. Ensure complete removal of TFA. |

PART 4: Characterization and Functional Evaluation

4.1. Structural Characterization

The identity and purity of the synthesized precursor and final siderophore mimic should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and assess purity.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the exact mass and molecular formula.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

4.2. Functional Evaluation: Iron-Binding Properties

The primary function of a siderophore mimic is to bind ferric iron with high affinity. The Chrome Azurol S (CAS) assay is a widely used colorimetric method for this purpose.[10][11]

Chrome Azurol S (CAS) Assay Protocol

-

Prepare the CAS assay solution containing CAS, hexadecyltrimethylammonium bromide (HDTMA), and FeCl₃. The solution will be blue.

-

Add a solution of the synthesized siderophore mimic to the CAS solution.

-

The siderophore mimic will compete for the iron from the CAS-Fe³⁺ complex.

-

A color change from blue to orange/yellow indicates successful iron chelation.[10]

-

The extent of the color change, measured spectrophotometrically, can be used to quantify the iron-binding capacity of the mimic.[12]

4.3. Biological Evaluation: Growth Promotion/Inhibition Assays

The ability of the synthesized mimic to be recognized and utilized by bacteria can be assessed through growth promotion assays in iron-limited media.[13]

Bacterial Growth Promotion Assay Protocol

-

Prepare an iron-deficient growth medium.

-

Inoculate the medium with a bacterial strain known to utilize hydroxamate siderophores (e.g., certain strains of E. coli or Pseudomonas aeruginosa).

-

Add varying concentrations of the synthesized siderophore mimic (as the ferric complex) to the cultures.

-

Incubate the cultures and monitor bacterial growth over time by measuring the optical density at 600 nm (OD₆₀₀).

-

An increase in bacterial growth in the presence of the mimic, compared to a no-siderophore control, indicates successful uptake and iron utilization.

Conversely, if the mimic is conjugated to an antibiotic, a growth inhibition assay would be performed in iron-replete media to demonstrate the "Trojan Horse" effect.

PART 5: Conclusion and Future Directions

This compound, despite its limited presence in the current literature, stands out as a highly promising and strategically designed precursor for the synthesis of hydroxamate-type siderophore mimics. Its synthesis, achievable through established chemical methodologies, provides access to a versatile building block for constructing complex chelators. The protocols and conceptual framework detailed in this guide offer a comprehensive pathway for researchers to synthesize and evaluate novel siderophore mimics.

The true potential of these mimics lies in their application as drug delivery vectors. Future work should focus on conjugating these siderophore scaffolds to a variety of antibiotics, particularly those that struggle to penetrate the formidable outer membrane of Gram-negative bacteria. By leveraging the bacteria's own iron acquisition machinery, siderophore mimics synthesized from precursors like this compound can pave the way for a new generation of targeted antimicrobial therapies.

References

A comprehensive list of all sources cited within this guide is provided below.

-

Bergeron, R. J., et al. (1988). A total synthesis of desferrioxamine B. Journal of Organic Chemistry. [Link]

- Bickel, H., et al. (1960). Metabolic products of actinomycetes. Synthesis of Ferrioxamines B and D. Helvetica Chimica Acta.

-

Telfer, T. J., et al. (2019). Analogues of desferrioxamine B (DFOB) with new properties and new functions generated using precursor-directed biosynthesis. BioMetals. [Link]

-

Telfer, T. J., et al. (2019). ResearchGate. Biosynthesis of desferrioxamine B (DFOB) (a) and of DFOB analogues.... [Link]

-

Telfer, T. J., et al. (2019). Analogues of desferrioxamine B (DFOB) with new properties and new functions generated using precursor-directed biosynthesis. PubMed. [Link]

-

Wencewicz, T. A., et al. (2013). Trihydroxamate Siderophore-Fluoroquinolone Conjugates are Selective Sideromycin Antibiotics that Target Staphylococcus aureus. PMC. [Link]

-

D'Alonzo, D., et al. (2017). Hydroxamate siderophores: Natural occurrence, chemical synthesis, iron binding affinity and use as Trojan horses against pathogens. ResearchGate. [Link]

-

Jurkevitch, E., et al. (2002). Bacterial Growth Stimulation with Exogenous Siderophore and Synthetic N-Acyl Homoserine Lactone Autoinducers under Iron-Limited and Low-Nutrient Conditions. PMC. [Link]

-

Miller, M. J. (1989). Syntheses and Therapeutic Potential of Hydroxamic Acid Based Siderophores and Analogues. Docentes FCT NOVA. [Link]

-

Scola, F., et al. (2010). Triclorosilane-mediated stereoselective synthesis of β-amino esters and their conversion to highly enantiomerically. CORE. [Link]

-

Barry, S. M., & Challis, G. L. (2022). Recent Advances in the Siderophore Biology of Shewanella. Frontiers in Microbiology. [Link]

-

Reddy, P. V. N., et al. (2013). Methods for Hydroxamic Acid Synthesis. PMC. [Link]

-

MySkinRecipes. (S)-tert-Butyl 3-amino-2-(((benzyloxy)carbonyl)amino)propanoate. [Link]

-

Organic Chemistry Portal. Synthesis of hydroxamates (Weinreb amides). [Link]

-

Patel, P., & Kumar, A. (2019). Siderophore production by plant growth promoting microorganisms. Journal of Pharmacognosy and Phytochemistry. [Link]

-

Lee, S. A., et al. (2020). Synthesis and biological evaluation of coprinoferrin, an acylated tripeptide hydroxamate siderophore. Organic & Biomolecular Chemistry. [Link]

-

Mondal, S., et al. (2014). THE QUALITATIVE AND QUANTITATIVE ASSAY OF SIDEROPHORE PRODUCTION BY SOME MICROORGANISMS AND EFFECT OF DIFFERENT MEDIA ON ITS. TSI Journals. [Link]

-

Wang, Y., et al. (2024). Diversified applications and synthesis of hydroxamic acids. Australian Journal of Chemistry. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. [Link]

-

J. T. (2019). Siderophore–Antibiotic Conjugate Design: New Drugs for Bad Bugs? MDPI. [Link]

-

Safronova, V. I., et al. (2022). Bacterial Siderophores: Classification, Biosynthesis, Perspectives of Use in Agriculture. MDPI. [Link]

-

Shakoor, A., et al. (2021). Biosynthesis Pathways, Transport Mechanisms and Biotechnological Applications of Fungal Siderophores. PMC. [Link]

-

Kokotos, C. G., et al. (2022). Approaches for the synthesis of amides, hydroxamic acids and esters... ResearchGate. [Link]

-

Appella, D. H., et al. (2020). N-Hydroxy peptides: Solid-phase synthesis and β-sheet propensity. Organic & Biomolecular Chemistry. [Link]

-

Hong, X., et al. (2026). Synthetic Applications of Hydroxamic Acids and Their Derivatives in Organic Chemistry. ACS Publications. [Link]

-

Wang, C., et al. (2022). A Potential Biofertilizer—Siderophilic Bacteria Isolated From the Rhizosphere of Paris polyphylla var. yunnanensis. Frontiers in Microbiology. [Link]

-

Shakoor, A., et al. (2021). (PDF) Biosynthesis Pathways, Transport Mechanisms and Biotechnological Applications of Fungal Siderophores. ResearchGate. [Link]

-

Lopes-de-Almeida, J. P., & da Silva, M. G. (2023). Engineering Siderophore Biosynthesis and Regulation Pathways to Increase Diversity and Availability. MDPI. [Link]

-

Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? [Link]

-

Codd, R. (2008). Immobilised metal affinity chromatography for the capture of hydroxamate-containing siderophores and other Fe(iii)-binding metabolites directly from bacterial culture supernatants. Analyst. [Link]

- Google Patents. (n.d.).

-

PrepChem.com. (n.d.). Synthesis of tert-butyl propanoate. [Link]

-

Tailor, P. B., & Joshi, B. H. (2025). Production, characterization and iron binding affinity of hydroxamate siderophores from rhizosphere associated fluorescent Pseudomonas. ResearchGate. [Link]

-

Lin, Y.-A., et al. (2018). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. ResearchGate. [Link]

-

Dassonville-Klimpt, A., et al. (2013). Hydroxamate, a Key Pharmacophore Exhibiting a Wide Range of Biological Activities. [Link]

-

Organic Chemistry Portal. tert-Butyl Esters. [Link]

-

Nolan, E. M., et al. (2011). Immune Interference in Mycobacterium tuberculosis Intracellular Iron Acquisition through Siderocalin Recognition of Carboxymycobactins. OSTI.GOV. [Link]

-

Rajak, H., et al. (2011). Hydroxamate-Based Iron Chelators: Combinatorial Syntheses of Desferrioxamine B Analogues and Evaluation of Binding Affinities. ACS Publications. [Link]

-

Scola, F. (2004). CARBON-NITROGEN DOUBLE BOND STEREOSELECTIVE REDUCTION. AIR Unimi. [Link]

-

Ambre, A., et al. (2019). De novo β-alanine synthesis in α-proteobacteria involves a β-alanine synthase from the uracil degradation pathway. bioRxiv. [Link]

-

Parthasarathy, A., & Taylor, C. G. (2019). The Synthesis and Role of β-Alanine in Plants. Frontiers in Plant Science. [Link]

-

Song, C.-W., et al. (2022). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology. [Link]

-

de la Fuente, M., et al. (2022). Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. MDPI. [Link]

-

Forró, E., & Fülöp, F. (2022). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. MDPI. [Link]

-

Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Formate. Semantic Scholar. [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Immobilised metal affinity chromatography for the capture of hydroxamate-containing siderophores and other Fe(iii)-binding metabolites directly from bacterial culture supernatants - Analyst (RSC Publishing) [pubs.rsc.org]

- 3. prepchem.com [prepchem.com]

- 4. Trihydroxamate Siderophore-Fluoroquinolone Conjugates are Selective Sideromycin Antibiotics that Target Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis Pathways, Transport Mechanisms and Biotechnological Applications of Fungal Siderophores - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Siderophore–Antibiotic Conjugate Design: New Drugs for Bad Bugs? [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. rsc.org [rsc.org]

- 9. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 10. phytojournal.com [phytojournal.com]

- 11. tsijournals.com [tsijournals.com]

- 12. Frontiers | A Potential Biofertilizer—Siderophilic Bacteria Isolated From the Rhizosphere of Paris polyphylla var. yunnanensis [frontiersin.org]

- 13. Bacterial Growth Stimulation with Exogenous Siderophore and Synthetic N-Acyl Homoserine Lactone Autoinducers under Iron-Limited and Low-Nutrient Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Reaction conditions for hydroxylamine addition to tert-butyl acrylate

An Application Note and Protocol for the Aza-Michael Addition of Hydroxylamine to Tert-Butyl Acrylate

Introduction: Synthesizing β-Amino Acid Precursors

The synthesis of β-amino acids and their derivatives is a cornerstone of modern medicinal chemistry and drug development.[1][2] These structures are integral to peptidomimetics, where their incorporation can enhance metabolic stability and improve the pharmacological profiles of peptide-based therapeutics.[2] One of the most direct and atom-economical methods for producing β-amino acid esters is the aza-Michael addition, which involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound.[3][4]

This document provides a detailed guide to the reaction between hydroxylamine and tert-butyl acrylate, a key transformation for producing tert-butyl 3-(hydroxyamino)propanoate. This product serves as a valuable and versatile intermediate for more complex molecules. As a senior application scientist, this guide moves beyond a simple recitation of steps to explain the underlying chemical principles, justify the chosen conditions, and provide a framework for troubleshooting and optimization.

Reaction Mechanism: The Aza-Michael Conjugate Addition

The core of this transformation is the aza-Michael addition, a powerful carbon-nitrogen bond-forming reaction.[3] Unlike a 1,2-addition which would target the carbonyl carbon, the conjugate system of tert-butyl acrylate allows for a 1,4-addition, where the nucleophile attacks the electrophilic β-carbon.[5]

The mechanism proceeds via two key steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of hydroxylamine acts as a nucleophile, attacking the electron-deficient β-carbon of the tert-butyl acrylate. This breaks the π-bond of the alkene, pushing electrons through the conjugated system to form an enolate intermediate.[6][7]

-

Proton Transfer: The negatively charged oxygen of the enolate intermediate is a strong base. It abstracts a proton from the newly-formed ammonium ion (or another proton source in the medium) to generate the final, neutral β-amino ester product and regenerate the neutral amine catalyst if one is used.[8] This final step, tautomerization from the enol form to the more stable keto form, drives the reaction to completion.[5][6]

Sources

- 1. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. chemistry.illinois.edu [chemistry.illinois.edu]

- 3. Catalyst-free, aza-Michael polymerization of hydrazides: polymerizability, kinetics, and mechanistic origin of an α-effect - PMC [pmc.ncbi.nlm.nih.gov]

- 4. upcommons.upc.edu [upcommons.upc.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

Procedure for N-acylation of tert-Butyl 3-(hydroxyamino)propanoate

Application Note: Chemoselective N-Acylation of tert-Butyl 3-(hydroxyamino)propanoate

Abstract & Strategic Overview

This application note details the robust procedure for the N-acylation of This compound (

The primary synthetic challenge addressed here is chemoselectivity . Hydroxylamines are ambident nucleophiles possessing both a nitrogen and an oxygen nucleophilic site. While the nitrogen is generally more nucleophilic, O-acylation (or N,O-diacylation) is a common competing pathway, particularly with highly reactive acylating agents or improper base selection. This guide provides two validated protocols—Method A (Acyl Chlorides) and Method B (Carboxylic Acid Coupling) —designed to maximize N-selectivity while preserving the acid-sensitive tert-butyl ester moiety.

Chemical Background & Mechanistic Logic

The Ambident Nucleophile Challenge

The substrate contains a secondary hydroxylamine moiety.

-

Nitrogen Center: More nucleophilic due to higher basicity and polarizability. Kinetically favored for acylation.

-

Oxygen Center: Less nucleophilic but can react under thermodynamic control or with "hard" electrophiles.

-

The "Alpha Effect": The adjacent oxygen atom increases the nucleophilicity of the nitrogen via lone-pair repulsion, making N-acylation significantly faster than standard secondary amines, provided steric hindrance is managed.

Pathway Visualization

The following diagram illustrates the competing reaction pathways and the thermodynamic sink.

Figure 1: Mechanistic pathways for hydroxylamine acylation. Green paths indicate the desired kinetic control.

Experimental Protocols

Method Selection Guide

| Feature | Method A: Acyl Chloride / Anhydride | Method B: Carbodiimide Coupling (EDC) |

| Applicability | Simple, commercially available acyl groups. | Complex, valuable, or sensitive carboxylic acids. |

| Reactivity | High (Exothermic). | Mild (Room Temperature). |

| Selectivity Risk | Moderate (Risk of O-acylation if T > 0°C). | Low (High N-selectivity). |

| Purification | Extraction or Flash Column. | Column Chromatography usually required. |

Protocol A: Acyl Chloride Method (Standard)

Best for: Acetyl chloride, Benzoyl chloride, and simple anhydrides.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Acyl Chloride: 1.05 equiv (Strict stoichiometry is vital)

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equiv)

-

Solvent: Dichloromethane (DCM), Anhydrous

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask under Nitrogen/Argon atmosphere, dissolve the substrate (1.0 equiv) in anhydrous DCM (concentration ~0.1 M).

-

Base Addition: Add TEA (2.0 equiv). The extra equivalent neutralizes the HCl generated and ensures the hydroxylamine remains non-protonated.

-

Cooling (Critical): Cool the solution to 0°C using an ice bath. Rationale: Lower temperature suppresses the activation energy required for the competing O-acylation.

-

Acylation: Dilute the Acyl Chloride (1.05 equiv) in a small volume of DCM. Add this solution dropwise over 15–20 minutes to the stirring reaction mixture.

-

Note: Rapid addition causes local heating, leading to O-acylation.

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) over 1 hour. Monitor by TLC (See Section 4).

-

Workup:

-

Quench with saturated

solution. -

Extract with DCM (3x).

-

Wash combined organics with 0.1 M Citric Acid (Do not use strong acids like HCl, as the tert-butyl ester is labile).

-

Wash with Brine, dry over

, and concentrate in vacuo.

-

Protocol B: EDC/HOBt Coupling Method (High Precision)

Best for: Coupling with amino acids or complex drug pharmacophores.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Carboxylic Acid (R-COOH): 1.0 equiv

-

Coupling Agent: EDC.HCl (1.1 equiv)

-

Additive: HOBt or HOAt (1.1 equiv) (Enhances selectivity and suppresses racemization)

-

Base: N-Methylmorpholine (NMM) or DIPEA (2-3 equiv)

-

Solvent: DMF or DCM

Step-by-Step Procedure:

-

Activation: Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF or DCM. Add HOBt (1.1 equiv) and EDC.HCl (1.1 equiv). Stir at 0°C for 15 minutes to form the active ester.

-

Addition: Add the substrate (1.0 equiv) followed by the base (NMM, 2.0 equiv).

-

Reaction: Stir at 0°C for 1 hour, then warm to RT and stir overnight (12–16 hours).

-

Workup:

-

Dilute with Ethyl Acetate (EtOAc).

-

Wash strictly with:

-

5%

(to remove DMF). -

0.1 M Citric Acid (remove unreacted amine/EDC urea).

-

Sat.

(remove unreacted acid). -

Brine.

-

-

Dry and concentrate.

-

Validation & Quality Control (QC)

Every researcher must validate the identity of the product. Hydroxamic acids have distinct signatures.

A. The Ferric Chloride Test (Rapid Qualitative)

-

Procedure: Dissolve a trace amount of crude product in Methanol. Add 1 drop of 1% aqueous

. -

Result: A deep red/violet color indicates the presence of a hydroxamic acid (N-acyl).

-

False Negative: O-acyl products (esters) do not chelate iron efficiently and will remain yellow/orange.

B. NMR Spectroscopy (Definitive)

-

NMR: Look for the exchangeable N-OH proton. In DMSO-

- NMR: The Carbonyl carbon of a hydroxamic acid typically shifts upfield relative to an ester.

-

Differentiation:

-

N-Acyl (Target):

165–170 ppm (Carbonyl). -

O-Acyl (Impurity):

170–175 ppm (Ester-like).

-

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Product is an oil/gum | Residual DMF or Di-acylation. | Perform LiCl wash (for DMF). Check NMR for di-acyl impurities. |

| Low Yield | Hydrolysis of tert-butyl ester. | Ensure acid wash is mild (Citric acid, not HCl). Avoid prolonged exposure to acidic silica. |

| O-Acylation Observed | Temperature too high or Base too strong. | Repeat at -10°C. Switch from TEA to NMM (weaker base). Use Method B. |

| Purple color on Silica | Iron contamination. | Hydroxamic acids strip iron from silica gel. Add 1% MeOH to eluent or use acid-washed silica. |

References

-

Chemoselective Acylation Principles

- Title: Chemoselective Acylation of Nucleosides (and general amino-alcohol deriv

- Source:Chemistry – A European Journal / NIH PMC.

-

URL:[Link](Note: Generalized link to relevant chemoselectivity literature).

-

Hydroxylamine Reactivity

-

Analytical Differentiation

-

Substrate Synthesis Context

(Note: While specific "recipe-book" links for this exact intermediate are rare in open literature, the references above provide the authoritative grounding for the chemoselectivity and characterization methods employed in this protocol.)

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. (PDF) Chemoselective N-Acylation of Indoles and Oxazolidinones with Carbonylazoles [academia.edu]

- 5. US3932489A - Process for t-butylating hydroxy- or thiol-substituted amino acids - Google Patents [patents.google.com]

Application Note: Selective Deprotection of tert-Butyl Ester in Hydroxyamino Propanoates

Executive Summary

The selective cleavage of tert-butyl esters in the presence of hydroxyamino functionalities (

This Application Note details two validated protocols to solve this challenge:

-

Method A (Standard): Trifluoroacetic acid (TFA) acidolysis with Triethylsilane (TES) as a hydride donor scavenger.

-

Method B (Mild): Trimethylsilyl trifluoromethanesulfonate (TMSOTf) mediated silylation-hydrolysis for highly acid-sensitive substrates.

Mechanistic Insight: The Cation Trap

The failure mode in this transformation is rarely the deprotection itself, but rather the fate of the

In the absence of a scavenger, the

-

Elimination (Desired): Loss of a proton to form isobutylene gas.

-

Re-alkylation (Undesired): Attack on the most nucleophilic site available—often the hydroxyamino oxygen (

-alkylation), rendering the molecule useless for hydroxamic acid synthesis.

The Solution: We utilize Triethylsilane (TES) . unlike standard scavengers (like thioanisole) that form sulfonium salts, TES acts as a hydride donor, irreversibly reducing the

Mechanistic Pathway (DOT Visualization)

Figure 1: Mechanistic pathway highlighting the critical role of TES in intercepting the carbocation to prevent O-alkylation.

Experimental Protocols

Method A: TFA Acidolysis with Hydride Scavenging

Recommended for: Standard substrates stable to strong acid at 0°C.

Reagents:

-

Trifluoroacetic Acid (TFA) [CAS: 76-05-1]

-

Dichloromethane (DCM), Anhydrous

-

Triethylsilane (TES) [CAS: 617-86-7]

Protocol:

-

Dissolution: Dissolve the hydroxyamino tert-butyl ester (1.0 equiv) in anhydrous DCM (0.1 M concentration).

-

Scavenger Addition: Add Triethylsilane (3.0 equiv). Note: Excess TES is required to outcompete the intramolecular nucleophile.

-

Cooling: Cool the reaction mixture to 0°C under an inert atmosphere (

or Ar). -

Acid Addition: Dropwise add TFA (volume equal to 50% of DCM volume, e.g., if 10 mL DCM, add 5 mL TFA).

-

Critical Control Point: Do not add TFA all at once. The exotherm can accelerate cation attack before the scavenger can act.

-

-

Monitoring: Stir at 0°C for 30 minutes, then warm to room temperature. Monitor by TLC or LC-MS.

-

Look for: Disappearance of starting material (

mass unit loss).

-

-

Workup:

-

Concentrate the mixture in vacuo at ambient temperature.

-

Co-evaporate with toluene (

) to remove residual TFA. -

Purification: If the product is zwitterionic, precipitation from Et2O/Hexanes is preferred over aqueous extraction.

-

Method B: TMSOTf-Mediated Silylation

Recommended for: Highly acid-sensitive substrates or when N-O bond cleavage is observed with TFA.

Reagents:

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf) [CAS: 27607-77-8]

-

2,6-Lutidine [CAS: 108-48-5]

-

Dichloromethane (DCM)

Protocol:

-

Preparation: Dissolve substrate (1.0 equiv) and 2,6-lutidine (3.0 equiv) in anhydrous DCM (0.1 M) at 0°C.

-

Activation: Add TMSOTf (2.5 equiv) dropwise.

-

Reaction: Stir at 0°C for 1–2 hours.

-

Hydrolysis (Crucial Step): The reaction initially yields the TMS-ester. Quench with saturated aqueous